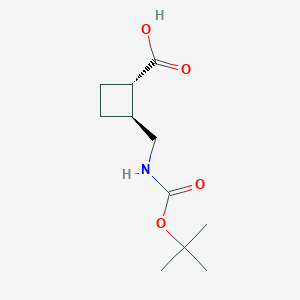![molecular formula C7H13ClN2O B12981941 7-Amino-5-azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B12981941.png)
7-Amino-5-azaspiro[3.4]octan-6-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-5-azaspiro[3.4]octan-6-one hydrochloride: is a chemical compound with the molecular formula C7H13ClN2O It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-azaspiro[3.4]octan-6-one hydrochloride typically involves the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic conditions to form the spirocyclic intermediate.
Amination: The intermediate is then subjected to amination, where an amino group is introduced. This can be done using reagents such as ammonia or primary amines under controlled temperature and pressure conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: The reactions are carried out in batch or continuous flow reactors to ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for purity and potency.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-azaspiro[3.4]octan-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Oxo derivatives of the spiro compound.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
7-Amino-5-azaspiro[3.4]octan-6-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including spirocyclic compounds with biological activity.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Amino-5-azaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain CNS receptors.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. This may involve the activation or inhibition of signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride
- 2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride
Uniqueness
7-Amino-5-azaspiro[3.4]octan-6-one hydrochloride is unique due to its specific spirocyclic structure and the presence of an amino group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
7-amino-5-azaspiro[3.4]octan-6-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-5-4-7(2-1-3-7)9-6(5)10;/h5H,1-4,8H2,(H,9,10);1H |
InChI Key |
COOBJXMBVAYEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C(=O)N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


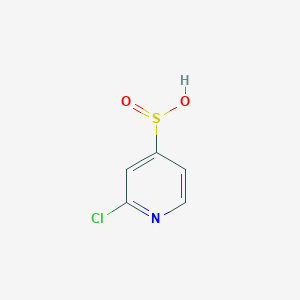
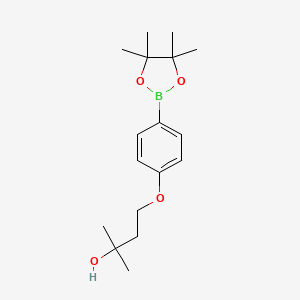
![rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12981895.png)
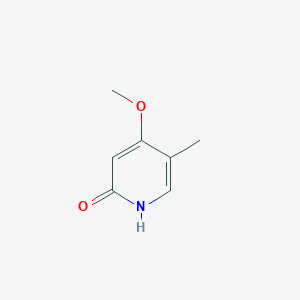
![8,9,10,11,12,13,14,15-Octahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one](/img/structure/B12981899.png)
![(1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12981917.png)
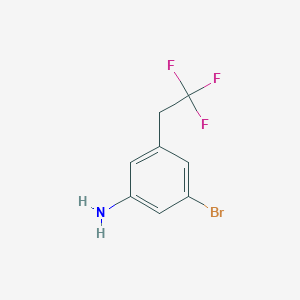
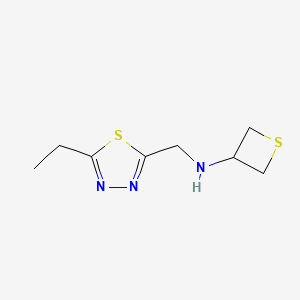

![Trans-4-(2-((R)-1-hydroxyethyl)-6-(phenylsulfonyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexane-1-carbonitrile](/img/structure/B12981946.png)



